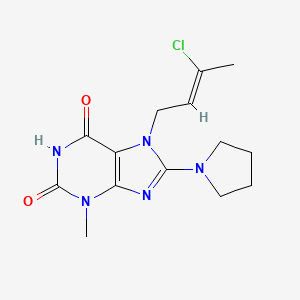

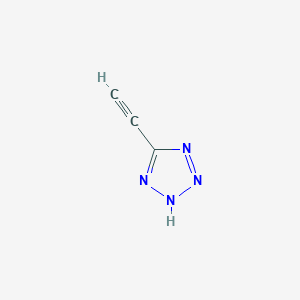

![molecular formula C15H15N5O2 B2798722 3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396844-38-4](/img/structure/B2798722.png)

3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of biological activities and are a key component of many significant biomolecules .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine . The specific synthesis process for “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3. The remaining positions are occupied by carbon atoms . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration . The specific chemical reactions involving “this compound” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and functional groups . The specific physical and chemical properties of “this compound” are not available in the sources I found.科学的研究の応用

Synthesis Methods

- Efficient Synthesis Processes : A study by Bazgir et al. (2008) describes the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives through a three-component, one-pot process. This method emphasizes the condensation reaction of specific uracil derivatives and other compounds under solvent-free conditions, showcasing a novel approach to synthesize these compounds (Bazgir et al., 2008).

- Microwave-Assisted Synthesis : Dabiri et al. (2007) explored a microwave-assisted method for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. This process highlights the use of microwave technology for a more efficient and rapid synthesis approach (Dabiri et al., 2007).

Structural and Chemical Properties

- Crystal Structures : Avasthi et al. (2002) conducted research on the molecular and crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules. Their findings contribute to the understanding of intermolecular interactions and dimerization in these compounds (Avasthi et al., 2002).

- Photophysical Properties : Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, investigating their photophysical properties and potential as pH sensors. This research illustrates the application of these compounds in developing novel sensors and logic gates (Yan et al., 2017).

Applications in Heterocyclic Chemistry

- Novel Heterocyclic Systems : Research by Tsupak and Shevchenko (2006) utilized the intramolecular electrophilic substitution of functionalized pyrimidines to synthesize novel heterocyclic systems. This work contributes to the broader field of heterocyclic chemistry, demonstrating the versatility of these compounds (Tsupak & Shevchenko, 2006).

Antibacterial Activities

- Evaluation of Antibacterial Properties : Bazgir et al. (2013) synthesized pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and evaluated their in vitro antibacterial activities. This research highlights the potential of these compounds in medical and pharmaceutical applications (Bazgir et al., 2013).

作用機序

Target of Action

Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

Similar compounds inhibit their targets (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing them from performing their normal functions .

Biochemical Pathways

By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may affect pathways related to cell growth, proliferation, and survival .

Result of Action

By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may have antiproliferative effects, potentially slowing down or stopping the growth of cells .

Safety and Hazards

将来の方向性

The study of pyrimidines continues to be a significant area of research due to their wide range of biological activities and their presence in many important biomolecules . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing pyrimidine-based drugs .

特性

IUPAC Name |

6-benzyl-2-(dimethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-19(2)14-16-8-11-12(17-14)18-15(22)20(13(11)21)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNOJEHFXDZHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

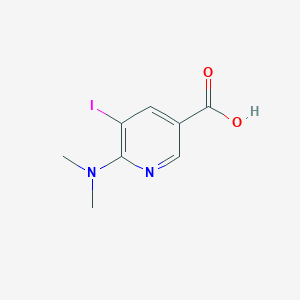

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)acetamide](/img/structure/B2798643.png)

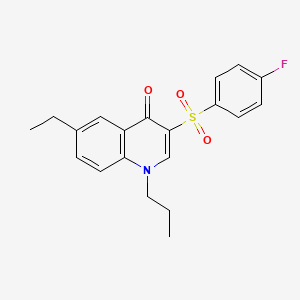

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)

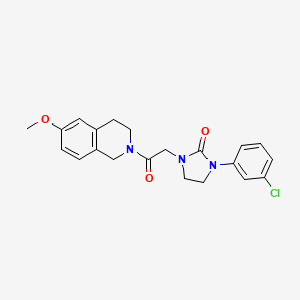

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2798662.png)